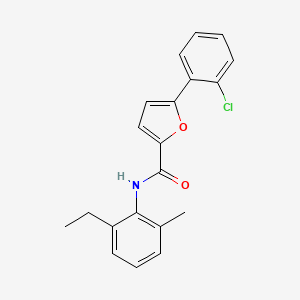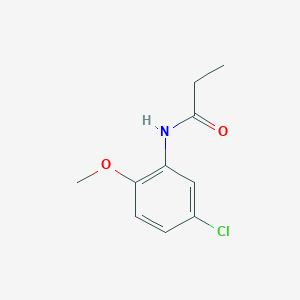
gamma-Oxoferrocenebutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Oxoferrocenebutyric acid is an organometallic compound with the molecular formula C14H6FeO3 It is a derivative of ferrocene, which consists of a ferrocene moiety attached to a butyric acid chain with an oxo group at the gamma position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gamma-Oxoferrocenebutyric acid can be synthesized through several synthetic routes. One common method involves the reaction of ferrocene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through acylation, followed by hydrolysis to yield this compound. The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors. This approach can enhance the efficiency and yield of the compound, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Oxoferrocenebutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming gamma-Hydroxyferrocenebutyric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as gamma-Hydroxyferrocenebutyric acid, brominated ferrocene derivatives, and nitroferrocene derivatives.
Wissenschaftliche Forschungsanwendungen
Gamma-Oxoferrocenebutyric acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organometallic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of gamma-Oxoferrocenebutyric acid involves its interaction with molecular targets through its ferrocene moiety and oxo group. The ferrocene unit can undergo redox reactions, while the oxo group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and molecular targets, making it a versatile tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-Hydroxyferrocenebutyric acid: A reduced form of gamma-Oxoferrocenebutyric acid with a hydroxyl group instead of an oxo group.
Gamma-Aminobutyric acid (GABA): A structurally related compound with a different functional group, widely known for its role as a neurotransmitter.
Ferrocene derivatives: Various ferrocene-based compounds with different substituents, such as brominated or nitroferrocene derivatives.
Uniqueness
This compound is unique due to its combination of a ferrocene moiety and a butyric acid chain with an oxo group. This structure imparts distinct redox properties and reactivity, making it valuable for diverse applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C14H14FeO3 |
|---|---|
Molekulargewicht |
286.10 g/mol |
InChI |
InChI=1S/C9H9O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6H2,(H,11,12);1-5H; |
InChI-Schlüssel |
JCOYMRFBLFHBAR-UHFFFAOYSA-N |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)CCC(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


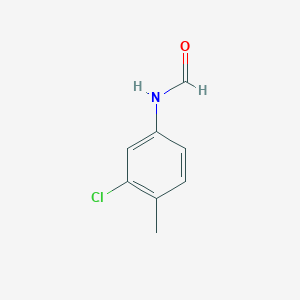


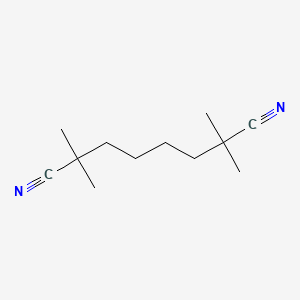
![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)
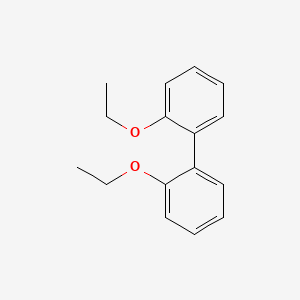

![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11943563.png)
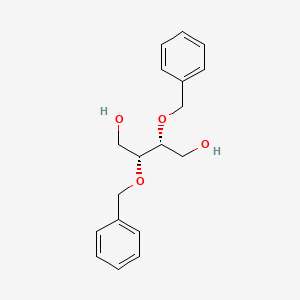
![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)

